molecular formula C8H12Cl3FN2 B13035893 (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl

(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13035893
M. Wt: 261.5 g/mol
InChI Key: VXZZAIMCSKFMJX-KLXURFKVSA-N
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Description

(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine dihydrochloride is a chiral diamine derivative characterized by a 3-chloro-2-fluorophenyl substituent at the C1 position of the ethane-1,2-diamine backbone. Its molecular formula is C₈H₁₁ClFN₂·2HCl, with a molecular weight of 277.98 g/mol (calculated from and ). The compound exists as a dihydrochloride salt, enhancing its aqueous solubility compared to the free base form.

Properties

Molecular Formula

C8H12Cl3FN2

Molecular Weight

261.5 g/mol

IUPAC Name

(1R)-1-(3-chloro-2-fluorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H10ClFN2.2ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;;/h1-3,7H,4,11-12H2;2*1H/t7-;;/m0../s1

InChI Key

VXZZAIMCSKFMJX-KLXURFKVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)F)[C@H](CN)N.Cl.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(CN)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Step 1: Starting Material Preparation

  • Precursor : The synthesis begins with 3-chloro-2-fluoroaniline, which serves as the phenyl ring base for the compound.
  • Reaction Conditions : The precursor undergoes halogenation or fluorination if required to achieve the exact substitution pattern on the phenyl ring.

Step 2: Formation of Ethane-1,2-Diamine Backbone

  • Reagents : Common reagents include alkylating agents or intermediates that introduce the ethane backbone.
  • Catalysts : Catalysts such as palladium complexes may be used to facilitate coupling reactions.

Step 3: Chiral Resolution or Stereoselective Synthesis

  • Chirality : To achieve the (1R)-configuration, stereoselective catalysts or chiral auxiliaries are employed during synthesis.
  • Techniques : Methods such as asymmetric hydrogenation or enzymatic resolution may be utilized.

Step 4: Salt Formation

  • Hydrochloride Formation : The free base form of the compound is treated with hydrochloric acid to yield the stable dihydrochloride salt.
  • Purification : Crystallization techniques are often used to isolate the pure product.

Industrial Production Methods

Continuous Flow Reactors

In industrial settings, continuous flow reactors are commonly employed for large-scale synthesis. These reactors allow precise control over reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and improved yields.

Catalyst Optimization

Catalysts such as transition metal complexes are optimized for high selectivity and conversion rates. This minimizes by-product formation and enhances cost-efficiency.

Common Reagents and Solvents

Reagent/Material Purpose
3-Chloro-2-fluoroaniline Starting material
Alkylating agents Backbone formation
Palladium catalysts Coupling reactions
Hydrochloric acid Salt formation
Organic solvents Reaction medium (e.g., THF)

Challenges in Synthesis

Chiral Integrity

Maintaining chirality during synthesis is critical since the (1R)-configuration directly impacts biological activity. This requires careful selection of stereoselective reagents and catalysts.

Yield Optimization

Achieving high yields while minimizing impurities often necessitates advanced purification techniques such as recrystallization or chromatographic methods.

Spectroscopic Analysis

To confirm the structure and purity of this compound:

  • NMR Spectroscopy : Used to verify chemical shifts corresponding to chlorine, fluorine, and amine groups.
  • Mass Spectrometry : Confirms molecular weight (261.55 g/mol for the dihydrochloride form).
  • IR Spectroscopy : Detects functional groups such as amines and hydrochloride ions.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2HCl can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

    Nucleophiles: Such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

Research indicates that (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine exhibits significant biological activity. Its halogen substituents enhance its binding affinity to various biological macromolecules, which is crucial for its therapeutic potential.

Key Biological Mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and cancer progression. This suggests its potential as a lead compound in the development of immunotherapeutics.
  • Receptor Modulation : Related compounds have been identified as agonists for transient receptor potential channels (TRPM5), which are implicated in gastrointestinal motility. This opens avenues for exploring the compound's role in enhancing motility through TRPM5 activation.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations influence biological activity:

Compound NameStructural FeaturesUnique Aspects
(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamineChiral center with Cl and F substituentsEnhanced binding affinity and specificity
1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamineLacks chiral centerLess complex interactions
1-(3-Chlorophenyl)ethane-1,2-diamineLacks fluorine substituentReduced reactivity

Case Studies and Research Findings

Several studies have explored the applications of (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine:

  • Inhibitory Activity Against IDO1 : A study demonstrated that halogenated compounds like this one could effectively inhibit IDO1, suggesting a mechanism for enhancing immune response in cancer therapy.
  • Agonism of TRPM5 Channels : Research indicated that modifications similar to those found in this compound may enhance gastrointestinal motility through TRPM5 channel activation.

Summary of Applications

The applications of (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine can be summarized as follows:

Application AreaDescription
Medicinal ChemistryPotential lead compound for drug development targeting immune modulation and cancer therapy.
PharmacologyInteraction studies with enzymes and receptors to elucidate mechanisms of action.
Drug DevelopmentExploration of structural modifications to enhance efficacy and specificity in therapeutic applications.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and selectivity for these targets, leading to various biological effects. The compound may also modulate specific signaling pathways, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2HCl with structurally related ethane-1,2-diamine derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
This compound 3-Chloro-2-fluorophenyl C₈H₁₁ClFN₂·2HCl 277.98 Enhanced solubility (dihydrochloride salt); potential antimicrobial activity inferred from analogs
Ro 41-3118 7-Chloroquinolin-4-yl C₁₃H₁₆ClN₃ 249.74 Antimalarial activity; metabolized to active mono-/bisdesethyl forms
N1-(4-Chloro-2-methylphenyl)ethane-1,2-diamine (C1) 4-Chloro-2-methylphenyl C₉H₁₃ClN₂ 184.67 Intermediate for anticancer agents; synthesized via reductive alkylation
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine 4-Methoxyphenyl (both positions) C₁₆H₂₀N₂O₂ 272.34 Chiral ligand in asymmetric synthesis; solid with high thermal stability
N,N-Bis-(4-fluorobenzyl)-ethane-1,2-diamine 4-Fluorobenzyl (two groups) C₁₆H₁₈F₂N₂ 276.33 High lipophilicity (ClogP = 3.8); precursor to anthelmintic piperazine derivatives

Key Observations:

  • Substituent Position and Halogenation: The 3-chloro-2-fluoro substitution in the target compound introduces steric and electronic effects distinct from 4-chloro (C1 in ) or 7-chloroquinolinyl (Ro 41-3118) groups. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to chlorine-only analogs .
  • Salt Form : The dihydrochloride salt improves aqueous solubility, contrasting with neutral analogs like Ro 41-3118, which require metabolic activation for efficacy .
  • Lipophilicity : While ClogP data for the target compound is unavailable, N,N-Bis-(4-fluorobenzyl)-ethane-1,2-diamine (ClogP = 3.8) demonstrates that aryl substitution significantly increases lipophilicity over unsubstituted ethane-1,2-diamine (ClogP = −1.0) .

Biological Activity

(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2HCl is a chiral organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chiral center and halogen substituents, enhance its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8_8H10_{10}ClFN2_2
  • Molecular Weight : 188.63 g/mol
  • CAS Number : 1213514-38-5
PropertyValue
Molecular FormulaC8_8H10_{10}ClFN2_2
Molecular Weight188.63 g/mol
Chiral CenterYes
Halogen SubstituentsCl, F

The presence of chlorine and fluorine atoms significantly influences the compound's pharmacokinetic properties and its interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine is largely attributed to its ability to interact with specific proteins and enzymes in the body. The halogen substituents enhance its binding affinity to various receptors and enzymes, making it a candidate for drug development.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Receptor Agonism : It has been noted that similar compounds can act as agonists for certain receptor types, such as transient receptor potential (TRP) channels, which play roles in sensory perception and pain modulation .

Case Studies and Research Findings

Recent studies have highlighted the biological implications of compounds structurally related to (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine:

  • TRPM5 Agonists : A study identified related compounds as selective agonists for the TRPM5 channel, suggesting potential applications in gastrointestinal motility disorders .
  • Pharmacological Profiles : Research indicates that compounds with similar structures exhibit varied pharmacological profiles based on their stereochemistry and functional groups, impacting their efficacy and safety profiles significantly .

Potential Therapeutic Applications

The unique structure of (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine positions it as a promising candidate for:

  • Anticancer Agents : Due to its ability to inhibit specific enzymes involved in tumor growth.
  • Neurological Disorders : As a potential modulator of ion channels involved in neuronal signaling.

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